Cas no 872682-07-0 (2H-Indazole, 3-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-)
![2H-Indazole, 3-(4-methylphenyl)-2-[(2-methylphenyl)methyl]- structure](https://www.kuujia.com/scimg/cas/872682-07-0x500.png)
872682-07-0 structure
Product name:2H-Indazole, 3-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-
2H-Indazole, 3-(4-methylphenyl)-2-[(2-methylphenyl)methyl]- Chemical and Physical Properties
Names and Identifiers
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- 2H-Indazole, 3-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-
- 3-(4-methylphenyl)-2-[(2-methylphenyl)methyl]indazole
- 2-(2-methylbenzyl)-3-(p-tolyl)-2H-indazole
- DTXSID00470547
- CROLDZCZQVJEJI-UHFFFAOYSA-N
- 3-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-2H-indazole
- 2-(2-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole
- 872682-07-0
- SCHEMBL4489322
-
- Inchi: InChI=1S/C22H20N2/c1-16-11-13-18(14-12-16)22-20-9-5-6-10-21(20)23-24(22)15-19-8-4-3-7-17(19)2/h3-14H,15H2,1-2H3
- InChI Key: CROLDZCZQVJEJI-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC=CC=C4C
Computed Properties
- Exact Mass: 312.162648646g/mol
- Monoisotopic Mass: 312.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8Ų
- XLogP3: 5.6
2H-Indazole, 3-(4-methylphenyl)-2-[(2-methylphenyl)methyl]- Related Literature
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
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